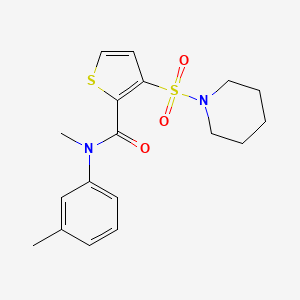![molecular formula C10H10F3N5 B7561851 1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, due to its adverse effects, it was banned in many countries. Despite its controversial history, TFMPP has been extensively studied for its scientific research applications.
Wirkmechanismus
The exact mechanism of action of 1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine is not fully understood. However, it is believed to act as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound binds to serotonin receptors, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. This compound has also been found to increase the levels of cortisol, a hormone that is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It has also been extensively studied, which means that there is a large body of literature available on its effects. However, this compound also has several limitations. It has been found to have a narrow therapeutic window, which means that the dose-response curve is steep. This makes it difficult to determine the optimal dose for a particular experiment. This compound also has several adverse effects, which can confound the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine. One area of interest is the development of new drugs that target the serotonin receptor. This compound has been found to have partial agonist activity at the serotonin receptor, which means that it activates the receptor to a lesser extent than serotonin itself. This property could be exploited in the development of new drugs that have fewer adverse effects than existing serotonin receptor agonists. Another area of interest is the study of the effects of this compound on the immune system. This compound has been found to stimulate the production of cytokines, which could have potential therapeutic applications in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of 1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine involves the reaction of 4-trifluoromethylbenzyl chloride with 1-methyl-1H-tetrazole-5-thiol in the presence of a base. The reaction yields this compound as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine has been studied for its potential therapeutic applications. It has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety disorders and insomnia. This compound has also been studied for its effects on the immune system. It has been found to stimulate the production of cytokines, which are important in the immune response.
Eigenschaften
IUPAC Name |
1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5/c1-18-9(15-16-17-18)14-6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASVKUHALFHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)

![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)